molecular formula C13H14 B1618986 1,3,7-Trimethylnaphthalene CAS No. 2131-38-6

1,3,7-Trimethylnaphthalene

Cat. No.: B1618986
CAS No.: 2131-38-6
M. Wt: 170.25 g/mol
InChI Key: HXDVFWJRDVUZFT-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by the presence of multiple fused aromatic rings. They are formed from both natural processes and the incomplete combustion of organic materials like fossil fuels. ontosight.ai Within this broad class of compounds, methylated naphthalenes, including 1,3,7-trimethylnaphthalene, represent an important subgroup. Research in PAH chemistry often focuses on the distribution, fate, and transformation of these compounds in the environment. ontosight.aifrontiersin.org The study of specific isomers like this compound provides valuable insights into the complex processes that govern PAH behavior in various matrices. scispace.com For instance, the analysis of PAH profiles, including the relative abundance of different methylated naphthalenes, can be used to identify the sources of hydrocarbon contamination and to understand the thermal maturity of organic matter in geological formations. ias.ac.innih.gov

Significance of Methylated Naphthalenes in Academic Investigations

Methylated naphthalenes are significant in academic research for several reasons. They are ubiquitous components of crude oil, coal, and their refined products. scispace.comnih.gov Their isomeric distribution can serve as a molecular fingerprint to trace the origin and thermal history of fossil fuels. ias.ac.in In geochemistry, the relative concentrations of different trimethylnaphthalene isomers are used as maturity indicators for source rocks and oils. ias.ac.innih.gov For example, certain isomers are known to be more thermally stable than others, and their relative abundance changes predictably with increasing temperature and burial depth. ias.ac.in Specifically, this compound, along with other isomers, is often analyzed in sediment extracts and crude oils to assess the maturity of the organic matter. scispace.comias.ac.in

The study of methylated naphthalenes also extends to materials science. For instance, certain naphthalene (B1677914) derivatives are being investigated as cost-effective and environmentally friendly additives to enhance the efficiency and stability of polymer solar cells. rsc.orgresearchgate.net The addition of methyl groups can alter the melting and boiling points of the naphthalene core, which in turn influences the morphology of the active layer in these devices. rsc.org

Overview of Key Research Domains Pertaining to this compound

Research on this compound is concentrated in a few key domains:

Geochemistry and Petroleum Science: This is a primary research area where this compound is used as a biomarker to assess the thermal maturity of organic matter in sediments and crude oils. ias.ac.innih.gov The ratios of different trimethylnaphthalene isomers can indicate the level of thermal stress that the source rock has undergone. ias.ac.innih.gov

Environmental Science: As a component of PAHs, this compound is studied to understand its environmental fate and transport. ontosight.ai Its low aqueous solubility and hydrophobic nature mean it is more likely to be found in soil and sediment than in water. solubilityofthings.com Research in this area investigates its persistence and potential for biodegradation in contaminated environments. ontosight.airesearchgate.net

Materials Science: While research in this area is more focused on other methylated naphthalenes, the fundamental understanding of how methyl substitution affects the properties of the naphthalene system is relevant. rsc.orgresearchgate.net Studies on isomers like 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627) as additives in polymer solar cells highlight the potential for tuning material properties through methylation. rsc.org

Analytical Chemistry: The development of robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS), is crucial for accurately identifying and quantifying this compound and its isomers in complex environmental and geological samples. scispace.comnih.gov

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₄ ontosight.ainih.gov
Molar Mass 184.27 g/mol solubilityofthings.com
IUPAC Name This compound nih.gov
CAS Number 2131-38-6 nih.gov
Appearance Slightly yellowish liquid at room temperature solubilityofthings.com
Melting Point -23.00 °C (250.15 K) solubilityofthings.com
Boiling Point 281.00 to 282.00 °C (estimated) thegoodscentscompany.com
Density 1.0040 g/cm³ solubilityofthings.com
Water Solubility 4.777 mg/L @ 25 °C (estimated) thegoodscentscompany.com
logP (o/w) 4.940 (estimated) thegoodscentscompany.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,7-trimethylnaphthalene
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InChI

InChI=1S/C13H14/c1-9-4-5-12-7-10(2)6-11(3)13(12)8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDVFWJRDVUZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175573
Record name 1,3,7-Trimethylnaphthalene
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2131-38-6
Record name 1,3,7-Trimethylnaphthalene
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Record name 1,3,7-Trimethylnaphthalene
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Record name 1,3,7-Trimethylnaphthalene
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Record name 1,3,7-trimethylnaphthalene
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Structural Analysis and Isomerism Studies of 1,3,7 Trimethylnaphthalene

Elucidation of Molecular Conformation and Stereochemistry

Detailed analysis using techniques like gas chromatography-mass spectrometry (GC-MS) is essential for identifying and distinguishing 1,3,7-trimethylnaphthalene from its numerous isomers. nih.govdiva-portal.org Computational methods, such as Density Functional Theory (DFT), have also been employed to calculate the equilibrium geometries and electronic properties of trimethylnaphthalene isomers, providing theoretical support for experimental findings. researchgate.netnih.gov

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₃H₁₄ nih.gov
Molecular Weight 170.25 g/mol nih.gov
CAS Number 2131-38-6 nih.gov
Appearance Slightly yellowish liquid solubilityofthings.com
Density 0.980 g/cm³ stenutz.eu
Boiling Point ~281-282 °C thegoodscentscompany.com
Melting Point 13.5 °C (286.65 K) nist.gov

| Solubility | Low solubility in water; soluble in organic solvents like benzene (B151609) and toluene. solubilityofthings.com | |

Isomeric Diversity and Their Implications for Chemical Behavior

The trimethylnaphthalene group of compounds exhibits significant isomeric diversity. The varied placement of the three methyl groups on the naphthalene (B1677914) core leads to a number of structural isomers, each with unique physicochemical properties. The substitution pattern directly influences properties such as thermal stability, reactivity, and spectroscopic characteristics. montclair.edu

For instance, the thermal stability of trimethylnaphthalene isomers varies, with this compound being recognized for its superior thermal stability compared to other isomers. montclair.edu This stability is a key factor in geochemistry, where the relative abundance of specific isomers is used as an indicator of the thermal maturity of sediments and petroleum. montclair.edu

Theoretical studies have shown that the electronic properties, such as ionization potential and polarizability, differ among the isomers. nih.gov While the ionization potential shows little variation across the isomer series, the average static dipole polarizabilities tend to increase when moving from isomers with all methyl groups on one ring to those with methyl groups distributed across both rings. nih.gov This suggests that the chemical behavior and binding affinity of these isomers are largely governed by dispersive and inductive effects, which can be predicted by their polarizability values. nih.gov

The specific arrangement of methyl groups in this compound affects its reactivity in electrophilic substitution reactions. The positions of the methyl groups activate certain sites on the aromatic rings, directing further chemical modifications. scispace.com

Conformational Flexibility Research

The primary source of conformational flexibility in this compound arises from the rotation of the three methyl groups around the carbon-carbon bonds that connect them to the naphthalene ring system. The naphthalene core itself is rigid and planar.

Computational studies on trimethylnaphthalene systems have indicated that the torsional barriers for the rotation of these methyl groups are relatively low. This allows for facile rotation at ambient temperatures. The steric hindrance between adjacent methyl groups or between a methyl group and a peri-hydrogen (a hydrogen atom at an adjacent alpha-position on the other ring) can influence the preferred rotational conformations. In the case of this compound, the methyl groups are relatively spread out, minimizing significant steric strain compared to isomers with more clustered methyl groups (e.g., 1,8-dimethylnaphthalene).

This rotational freedom is a key factor in determining how the molecule packs in a crystal lattice and its behavior in solution-phase interactions.

Isomerization Pathways and Mechanisms Involving this compound

Isomerization reactions, which convert one isomer into another, are of significant industrial and scientific interest. For alkylnaphthalenes, these reactions are often catalyzed by acidic materials, such as zeolites. nih.gov The isomerization of 1-methylnaphthalene (B46632) to the more industrially valuable 2-methylnaphthalene (B46627) is a well-studied example that highlights the principles applicable to trimethylnaphthalenes. nih.gov

These isomerization processes typically proceed through a carbocationic mechanism on the acid sites of the catalyst. The reaction can involve intramolecular 1,2-methyl shifts, where a methyl group migrates to an adjacent carbon atom on the naphthalene ring. It can also occur via an intermolecular pathway involving transalkylation, where methyl groups are exchanged between different naphthalene molecules.

Studies on the isomerization of dimethylnaphthalenes have provided foundational knowledge for understanding the more complex trimethylnaphthalene systems. acs.org The conditions for these reactions, such as temperature, pressure, and the choice of catalyst, are crucial in controlling the product distribution and selectivity towards a desired isomer. For example, zeolite-catalyzed isomerization of 1-methylnaphthalene has been shown to be more stable when conducted in the liquid phase compared to the vapor phase. nih.gov While specific studies focusing exclusively on the isomerization pathways starting from this compound are not abundant, the general mechanisms established for other methylated naphthalenes are considered applicable. nih.govgrafiati.com

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
1-Methylnaphthalene
1,8-Dimethylnaphthalene
2-Methylnaphthalene
Benzene
Naphthalene

Synthetic Methodologies and Reaction Chemistry of 1,3,7 Trimethylnaphthalene

Alkylation and Methylation Reactions of Naphthalene (B1677914) Derivatives

The introduction of methyl groups onto a naphthalene core is a fundamental transformation in the synthesis of polymethylnaphthalenes. This is typically achieved through electrophilic aromatic substitution reactions.

Electrophilic aromatic methylation is a classic method for synthesizing methylated naphthalenes. These reactions typically involve a naphthalene substrate, a methylating agent, and a catalyst. The regioselectivity of the methylation—that is, the position on the naphthalene ring where the methyl group is added—is influenced by the electronic and steric effects of the substituents already present on the ring. researchgate.netscispace.com

The Friedel-Crafts alkylation is a common method for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism where a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), generates a methyl carbocation from a methylating agent like methyl chloride. The existing alkyl groups on the naphthalene ring direct subsequent substitutions. scispace.com However, controlling the reaction to obtain a specific isomer can be challenging due to the potential for over-methylation and the formation of various isomers. Research has also explored palladium- or nickel-catalyzed methylation using trimethylboroxine (B150302) as a universal methylating reagent, which can cleave inert C-NO₂, C-F, and C-O bonds for ipso-methylation. nih.gov

Reaction TypeCatalystMethylating AgentKey Challenges
Friedel-Crafts AlkylationAnhydrous aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) Methyl chloride (CH₃Cl), Methyl bromide (CH₃Br) Over-alkylation, Isomer formation
Palladium/Nickel-Catalyzed MethylationPd(acac)₂, NiCl₂(DME)Trimethylboroxine (TMB) nih.govSubstrate scope, Inert bond activation nih.gov

Clay minerals, particularly montmorillonite (B579905), have been identified as effective catalysts for the isomerization and methylation of naphthalenes. oup.comoup.com These natural catalysts are significant in geochemical processes and have been studied for their synthetic applications. researchgate.netscispace.com Clay-catalyzed reactions can promote the methylation of naphthalenes to form various dimethyl- and trimethylnaphthalenes. researchgate.net

The catalytic activity of clays (B1170129) like montmorillonite and kaolinite (B1170537) is attributed to their acidic properties and large specific surface areas. oup.com Montmorillonite, in particular, has a high protonation ability which facilitates the isomerization and methylation of aromatic rings. oup.com In laboratory experiments, heating methylated naphthalenes with montmorillonite at temperatures between 250°C and 350°C promoted isomerization. oup.com This process is believed to occur through a sedimentary electrophilic aromatic substitution mechanism, where a "methyl pool" allows for the transfer of methyl groups to aromatic compounds. researchgate.netcolab.ws The use of clay catalysts can influence the distribution of methylated naphthalene isomers, a factor that is also relevant in understanding the thermal maturation of sedimentary organic matter. oup.comoup.com

Regioselectivity in Methylation Reactions

The synthesis of specific trimethylnaphthalene (TMN) isomers, including 1,3,7-trimethylnaphthalene, is governed by the principles of electrophilic aromatic substitution (EAS) on the naphthalene nucleus. The regioselectivity of methylation is influenced by a combination of electronic and steric effects, as well as the nature of the catalyst employed.

In classical electrophilic alkylations, the naphthalene ring exhibits greater reactivity at the α-positions (1, 4, 5, 8) compared to the β-positions (2, 3, 6, 7). This preference is due to the greater stabilization of the carbocation intermediate (arenium ion) formed during α-attack. However, the introduction of methyl groups, which are activating and ortho-, para-directing, modifies the reactivity of the ring for subsequent substitutions.

Starting from a dimethylnaphthalene (DMN) precursor, the position of the third methyl group is directed by the existing substituents. For instance, in the formation of this compound, methylation of 1,7-dimethylnaphthalene (B47104) would be directed by the existing methyl groups. The 1-methyl group (an α-substituent) strongly activates the 2- and 4-positions, while the 7-methyl group (a β-substituent) activates the 6- and 8-positions. The formation of the 1,3,7-isomer from a different precursor would follow similar directing rules, with the final product distribution depending on the relative activation and steric hindrance of the available sites.

The use of shape-selective catalysts, particularly zeolites, has become a critical strategy for controlling the regioselectivity of naphthalene alkylation. psu.eduresearchgate.net While direct, selective synthesis of 1,3,7-TMN is not commonly detailed, studies on the dimethylation of naphthalene provide insight. Catalysts like HZSM-5, with specific pore structures, can favor the formation of less sterically bulky β,β-isomers, such as 2,6- and 2,7-dimethylnaphthalene, over the kinetically favored α-substituted products. psu.eduresearchgate.netd-nb.info This "shape selectivity" arises because the transition state required to form the bulkier α-substituted isomers cannot be accommodated within the catalyst's pores. Similar principles apply to the synthesis of trimethylnaphthalenes, where the catalyst structure can guide the incoming methyl group to a specific position, potentially favoring the formation of isomers like 1,3,7-TMN that might be minor products in conventional reactions.

Chemical Transformations and Reactivity Profiles

Isomerization and Transalkylation Processes

Once formed, trimethylnaphthalenes, including the 1,3,7-isomer, are not static. They can undergo isomerization and transalkylation reactions, particularly under acidic or thermal conditions. researchgate.net These processes are of significant importance in geochemistry, where the distribution of alkylnaphthalene isomers in crude oils and sediments is used as an indicator of thermal maturity. researchgate.net

Isomerization is the process where a methyl group migrates from one position to another on the naphthalene ring of the same molecule, leading to a different isomer. Transalkylation (or methyl transfer) is an intermolecular process where a methyl group is transferred from one aromatic molecule to another. acs.orgnih.gov

These reactions are typically catalyzed by acids, such as clay minerals in geological settings or solid acid catalysts like zeolites in industrial processes. researchgate.net The reactions generally proceed until a thermodynamic equilibrium is reached among the various isomers. Thermodynamically, β-substituted naphthalenes are more stable than their α-substituted counterparts due to reduced steric strain. Consequently, isomerization processes often lead to an enrichment of the more stable β,β- and α,β-isomers. For example, studies have shown that dimethylnaphthalene isomers can interconvert within specific triads under acidic conditions, with the (1,3,6-TMN + 1,3,7-TMN)/(1,3,5-TMN + 1,4,6-TMN) ratio being proposed as a maturity parameter for crude oils.

Table 1: Representative Conditions for Isomerization and Transalkylation of Methylated Naphthalenes

Process Catalyst / Conditions Reactant(s) Product(s) Key Observation Source(s)
Isomerization Acidic Zeolite (e.g., Beta Zeolite) Dimethylnaphthalene Isomer Mixture Equilibrium Mixture of DMN Isomers Interconversion within isomer triads to favor more stable products. google.com
Transalkylation Thermal (Pyrolysis) 2,7-Dimethylpyrene Isomers of Methylpyrene, Pyrene Frequent intra- and intermolecular methyl transfers observed. acs.orgnih.gov
Isomerization Clay Catalyst (Geological) Less Stable Alkylnaphthalenes More Thermally Stable Isomers Key process in determining isomer distribution during sediment maturation. researchgate.net

Rearrangement Mechanisms of Methylated Naphthalenes

The rearrangement of methyl groups on the naphthalene ring can occur through several proposed mechanisms, primarily depending on the reaction conditions.

Under acid-catalyzed conditions , the most accepted mechanism involves a series of protonation and deprotonation steps. The reaction is initiated by the protonation of the aromatic ring to form a carbocation intermediate (an arenium ion or sigma complex). This allows for the migration of a methyl group to an adjacent carbon atom via a 1,2-methyl shift . researchgate.net A subsequent deprotonation step restores the aromaticity of the ring, resulting in an isomerized product. This intramolecular process can be repeated, allowing the methyl group to "walk" around the ring system until a thermodynamically more stable position is found.

The intermolecular transalkylation mechanism also proceeds via an arenium ion intermediate under acidic conditions. However, instead of an intramolecular shift, the protonated methylnaphthalene can be de-alkylated, releasing a methyl carbocation which then acts as an electrophile to alkylate another aromatic molecule.

Under thermal (pyrolytic) conditions without an acid catalyst, radical mechanisms can become significant. One proposed pathway involves an ipso attack by a hydrogen atom at a methyl-substituted carbon. acs.orgnih.gov This can lead to the elimination of a methyl radical, which is then free to alkylate another aromatic molecule or another position on the same molecule, leading to both transalkylation and isomerization. acs.orgnih.gov

Other Relevant Reactions in Methylated Naphthalene Chemistry

Beyond rearrangement, this compound can participate in other chemical reactions typical of alkyl-substituted polycyclic aromatic hydrocarbons.

Oxidation: The methyl groups and the aromatic rings are susceptible to oxidation.

Microbial Oxidation: Certain bacteria, such as strains of Sphingomonas paucimobilis, can metabolize methylated naphthalenes. nih.govasm.org Studies on 2,3,6-trimethylnaphthalene (B1294624) show that the initial metabolic step can be either the hydroxylation of a methyl group (which is then further oxidized to a carboxylic acid) or the dioxygenation of one of the aromatic rings, leading to ring fission products like substituted salicylates. nih.govasm.org

Chemical Oxidation: Chemical reagents can also oxidize trimethylnaphthalenes. For example, the oxidation of various trimethylnaphthalenes with lead tetraacetate has been shown to produce the corresponding trimethylnaphthalen-1-ols after hydrolysis. publish.csiro.au Some of these resulting naphthalenols are highly sensitive to air and undergo autoxidation to form hydroperoxy-naphthalenones. publish.csiro.au

Table 2: Examples of Oxidation Reactions of Methylated Naphthalenes

Reactant Reagent / Condition Key Product(s) Reaction Type Source(s)
2,3,6-Trimethylnaphthalene Sphingomonas paucimobilis (washed cells) 3,6-Dimethyl-2-naphthoic acid, 6,7-Dimethyl-2-naphthoate Microbial Methyl Group Oxidation asm.org

Diels-Alder Reaction: The naphthalene system can function as the diene component in a [4+2] cycloaddition, or Diels-Alder reaction, though its aromaticity makes it less reactive than non-aromatic conjugated dienes. wikipedia.orgsigmaaldrich.com The reaction typically involves one of the rings of naphthalene reacting with a reactive dienophile. The presence of electron-donating methyl groups on one ring, as in this compound, would be expected to increase the electron density of that ring, potentially enhancing its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. The reaction would lead to the formation of a complex, polycyclic adduct.

Computational and Theoretical Investigations of 1,3,7 Trimethylnaphthalene

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and DFT methods are cornerstones of modern computational chemistry, used to investigate the fundamental characteristics of trimethylnaphthalene (TMN) isomers. nih.gov These approaches allow for the calculation of equilibrium geometries and a variety of electronic properties that govern the molecule's interactions and reactivity. nih.gov

Theoretical studies have been conducted to determine the electronic properties of all TMN isomers, including 1,3,7-trimethylnaphthalene. nih.gov Key properties such as ionization potentials (IPs), electron affinities (EAs), dipole moments, and electronic dipole polarizabilities have been calculated using both ab initio and DFT methods. nih.gov These calculations were performed for the molecule in a vacuum (gas phase) and in a simulated aqueous environment using the polarizable continuum model (PCM). nih.gov

The results indicate that the IP value shows little variation among the different TMN isomers. nih.gov However, the averaged static dipole polarizabilities (<α>) are more sensitive to the positions of the methyl groups. nih.gov This suggests that the binding affinity of TMNs with other molecules, such as bacterial enzymes, is primarily influenced by dispersive and inductive effects rather than charge-transfer interactions. nih.gov Consequently, the calculated polarizability can serve as a predictor for the biodegradation rates of these compounds. nih.gov

Table 1: Calculated Electronic Properties of this compound Data sourced from a theoretical investigation of all trimethylnaphthalene isomers. nih.gov

PropertyCalculated Value (Gas Phase)Method
Ionization Potential (IP)7.80 eVB3LYP
Electron Affinity (EA)0.29 eVB3LYP
Dipole Moment0.17 DebyeB3LYP
Average Polarizability (&lt;α&gt;)142.1 a.u.B3LYP

Conformational deformability refers to the ability of a molecule to change its shape, particularly through low-energy vibrations like out-of-plane deformations of the aromatic system. Studies on related methylated polycyclic aromatic hydrocarbons, such as 1,4,6-trimethylnaphthalene (B1605182) and various methylated anthracenes, have shown that the addition of methyl groups increases the conformational non-rigidity of the aromatic system. researchgate.netresearchgate.net

For instance, research on methylated anthracenes demonstrated that the lowest vibrational frequencies associated with out-of-plane deformations decrease as the number of methyl groups increases, following the order: anthracene (B1667546) > methylanthracenes > dimethylanthracenes. researchgate.net This increased flexibility allows the molecule to more easily change its conformation, which can be a critical factor in intermolecular interactions, such as those with the active sites of enzymes that catalyze their biodegradation. researchgate.net A similar increase in the conformational deformability of the aromatic system was noted in 1,4,6-trimethylnaphthalene compared to unsubstituted naphthalene (B1677914). researchgate.net

The rotation of methyl groups attached to an aromatic ring is not entirely free; it is hindered by an energy barrier. The heights of these barriers for methyl group torsion can be investigated using computational methods. A detailed study on 1,4,6-trimethylnaphthalene employed various approaches, including Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and DFT (B3LYP), to determine these rotational barriers. researchgate.netdokumen.pub

The study found that the barrier heights for the methyl groups at positions 1 and 4 of 1,4,6-TMN were higher than the corresponding barrier in 1-methylnaphthalene (B46632). dokumen.pub Conversely, the barrier for the methyl group at position 6 was lower than that in 2-methylnaphthalene (B46627). dokumen.pub These variations are closely linked to electronic effects, specifically π hyperconjugation. dokumen.pub

Molecular Orbital Theory Applications

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. For methyl-substituted naphthalenes, MO theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is instrumental. The stability of these frontier orbitals is influenced by an interaction known as π hyperconjugation. dokumen.pub This effect involves an interaction between an unoccupied π* orbital of the naphthalene ring and an unoccupied σ* orbital of a methyl C-H bond. dokumen.pub

This model has been successfully used to explain the HOMO and LUMO stability in substituted toluenes and methylnaphthalenes. dokumen.pub In the case of 1,4,6-trimethylnaphthalene, π hyperconjugation was observed in both the HOMO and LUMO, influencing the torsional barriers of the methyl groups. dokumen.pub Furthermore, MO calculations have been used to correlate theoretical parameters with experimental data. For example, calculated ionization potentials for 1-methyl- and 2-methylnaphthalene show reasonable agreement with experimental values. cdnsciencepub.com

Structure-Activity Relationship (SAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activity or properties of chemicals based on their molecular structure. researchgate.net These models often use numerical descriptors, known as topological indices, which are calculated from the molecular graph. bharataganitaparisad.comchem-soc.si

This compound has been included in datasets for developing such models. bharataganitaparisad.comarxiv.org Topological indices like the first and third redefined Zagreb indices (ReZG1, ReZG3) and the F-index have been calculated for this compound and correlated with physicochemical properties. bharataganitaparisad.com For example, a strong correlation has been established between certain topological indices and properties like the heat of formation for a series of polyaromatic hydrocarbons. arxiv.org These models are valuable for predicting the environmental fate and behavior of compounds, such as their rates of biotransformation. nih.govresearchgate.net

Table 2: Selected Topological Indices for this compound These indices quantify aspects of molecular topology and are used in QSAR/QSPR studies. bharataganitaparisad.comarxiv.org

Topological IndexCalculated ValueReference
First Redefined Zagreb Index (ReZG1)14 bharataganitaparisad.com
Third Redefined Zagreb Index (ReZG3)280 bharataganitaparisad.com
F-Index (F)400 bharataganitaparisad.com
Atom-Bond Connectivity Index (ABC)10.1468 arxiv.org
Fifth Geometric-Arithmetic Index (GA5)13.8272 arxiv.org

Geochemical Research and Environmental Occurrence of 1,3,7 Trimethylnaphthalene

Natural Occurrence and Distribution in Fossil Fuels and Sedimentary Organic Matter

1,3,7-Trimethylnaphthalene is a naturally occurring compound found in various geological and anthropogenic materials. Its presence is primarily associated with the thermal alteration of organic matter over geological time.

This compound has been identified as a component of the aromatic fraction of crude oils and rock extracts. Geochemical analysis of crude oil samples has confirmed the presence of this compound among other aromatic hydrocarbons. For instance, studies of crude oils from the Niger Delta have documented its presence, highlighting its utility in correlative geochemical evaluations. indexcopernicus.commedwinpublishers.com The distribution of trimethylnaphthalene isomers in petroleum is influenced by the thermal maturity of the source rock.

Table 1: Detection of Trimethylnaphthalene Isomers in Crude Oil Analysis

CompoundPresence Confirmed in Crude Oil
This compoundYes
1,3,6-TrimethylnaphthaleneYes
1,3,5-TrimethylnaphthaleneYes
1,4,6-Trimethylnaphthalene (B1605182)Yes
2,3,6-Trimethylnaphthalene (B1294624)Yes
1,2,4-TrimethylnaphthaleneYes
1,2,5-TrimethylnaphthaleneYes

Coal, being a sedimentary rock rich in organic matter, is another significant geological material where this compound and its isomers are found. The analysis of coal extracts and the volatile products from coal pyrolysis consistently reveals a complex mixture of aromatic hydrocarbons, including various trimethylnaphthalene isomers. While specific identification of the 1,3,7- isomer can vary depending on the coal's rank and origin, the presence of the trimethylnaphthalene group is a common feature. For example, fast pyrolysis of Shandong coal has been shown to produce isomers such as 2,3,6-trimethyl-naphthalene and 1,4,6-trimethyl-naphthalene. scielo.org.co The distribution of these isomers is indicative of the coal's thermal history and the nature of its original organic constituents.

Creosote, a distillate of coal tar, is a complex mixture containing a large number of polycyclic aromatic hydrocarbons. researchgate.netnih.gov While comprehensive analyses of creosote have identified a multitude of compounds, the specific detection of this compound can be challenging due to the complexity of the mixture. researchgate.net However, given that creosote is derived from the high-temperature processing of coal tar, and that trimethylnaphthalenes are known components of coal pyrolysis products, it is highly probable that this compound is present in creosote. The composition of creosote can vary depending on the source of the coal tar and the distillation process. nih.gov

Geochemical Biomarker Applications and Source Indicators

The distribution and relative abundance of this compound and its isomers serve as valuable geochemical biomarkers. These compounds provide crucial information for assessing the type of organic matter, its source, and its thermal maturity.

The ratios of different trimethylnaphthalene isomers are utilized as indicators of thermal maturity and the source of organic matter. For example, the Trimethylnaphthalene Ratio (TNR-1 and TNR-2) is a recognized parameter in geochemical analysis to assess the maturity of crude oils. indexcopernicus.commedwinpublishers.com These ratios are based on the principle that the distribution of isomers shifts towards more thermally stable forms with increasing temperature and time.

Furthermore, the relative concentrations of specific isomers can point to the type of organic matter that contributed to the formation of fossil fuels. For instance, enhanced concentrations of 1,2,5-trimethylnaphthalene relative to 1,2,7-trimethylnaphthalene (B14753474) are indicative of organic matter derived primarily from higher plants. scielo.org.co

While this compound itself is not directly biosynthesized, it is a diagenetic product of biogenic precursors. Research suggests that this compound is formed through the isomerization of other, less stable trimethylnaphthalene isomers that have direct links to biological compounds. Specifically, 1,2,7-trimethylnaphthalene is considered to have biogenic precursors, and its presence in significant proportions is often attributed to contributions from angiosperms (flowering plants). The diagenetic alteration of these biogenic precursors under thermal stress leads to the formation of a mixture of trimethylnaphthalene isomers, including the more stable this compound.

Table 2: Geochemical Significance of Selected Trimethylnaphthalene Isomers

IsomerGeochemical Significance
1,2,5-TrimethylnaphthaleneIndicator of higher plant input (relative to 1,2,7-TMN)
1,2,7-TrimethylnaphthaleneAssociated with contributions from angiosperms
This compoundA more thermally stable isomer formed during diagenesis

Thermal Maturity Assessment Using this compound Ratios

The relative concentrations of different trimethylnaphthalene isomers are sensitive to thermal stress, making them useful tools for assessing the thermal maturity of source rocks and petroleum. As organic matter is subjected to increasing temperatures during burial, the distribution of these isomers changes in a predictable manner.

The Trimethylnaphthalene Ratio (TMNr) is a molecular maturity parameter calculated from the relative abundances of specific trimethylnaphthalene isomers. One commonly used ratio is TMNr = [1,3,7-TMN] / ([1,3,7-TMN] + [1,2,5-TMN]) nih.gov. The principle behind this and similar ratios is that the thermal stability of different isomers varies. As thermal maturity increases, less stable isomers are converted to more stable forms, leading to a systematic change in the ratio.

The TMNr has been shown to be an effective maturity parameter within a specific range of thermal maturity, corresponding to the peak to late oil generation window. For example, some studies have found the effective application range for alkylnaphthalene-related maturity parameters, including TMNr, to be between 0.84% and 2.06% vitrinite reflectance (Ro) regulations.govnih.gov.

Table 1: Application Ranges of Selected Aromatic Maturity Parameters
ParameterFormulaEffective Application Range (%Ro)
TMNr12,3,6- / (1,4,6- + 1,3,5-) TMN0.84–2.06
TMNr2(2,3,6- + 1,3,7-) / (1,4,6- + 1,3,5- + 1,3,6-) TMN0.84–2.06

This interactive table allows for sorting and filtering of data related to the application ranges of trimethylnaphthalene maturity parameters.

The use of isomer ratios as maturity indicators is based on the principle of thermodynamic stability. In the naphthalene (B1677914) molecule, the α-positions (1, 4, 5, 8) are subject to greater steric hindrance than the β-positions (2, 3, 6, 7). Consequently, alkyl substituents in the α-position are less stable than those in the β-position.

With increasing thermal stress, a rearrangement occurs where methyl groups migrate from the less stable α-positions to the more stable β-positions regulations.govnih.gov. This "α- to β-shift" is a fundamental concept in the application of alkylnaphthalenes in maturity assessment regulations.govnih.gov. The ratio of β-substituted isomers to α-substituted isomers, therefore, tends to increase with rising thermal maturity. This principle is not only applicable to trimethylnaphthalenes but also to other alkylnaphthalenes like methylnaphthalenes and dimethylnaphthalenes regulations.govnih.gov.

The validity and utility of the TMNr as a maturity indicator are often established by correlating it with other well-established geochemical maturity parameters. The most common of these is vitrinite reflectance (%Ro), which is a measure of the light reflected from vitrinite particles in a rock and is a standard method for determining the thermal maturity of sedimentary rocks.

Studies have shown that TMNr can have a good positive correlation with Ro within the oil generation window regulations.govnih.gov. However, at higher levels of maturity (e.g., Ro > 2.06%), the correlation may break down. This is because at very high temperatures, dealkylation (the removal of alkyl groups) can become a dominant process, altering the distribution of trimethylnaphthalenes in a way that is no longer solely dependent on isomerization, thus making the TMNr an unreliable maturity indicator at these advanced stages regulations.govepa.gov.

The TMNr is also often compared with other aromatic maturity parameters, such as the Methylphenanthrene Index (MPI). The correlation between these different aromatic hydrocarbon-based parameters can provide a more robust assessment of the thermal history of a sample.

Table 2: Correlation of TMNr with Other Maturity Parameters
Maturity ParameterCorrelation with TMNrApplicable Maturity RangeReference
Vitrinite Reflectance (Ro)Good positive correlation~0.8% to ~2.0% Ro regulations.govnih.gov
Methylphenanthrene Index (MPI)Generally good correlationOil Window who.int

This interactive table summarizes the correlation of the Trimethylnaphthalene Ratio (TMNr) with other key geochemical maturity parameters.

Environmental Fate and Distribution Research

Beyond its application in geochemistry, this compound, as a PAH, is also a subject of environmental research due to its potential for release into the environment from various sources.

Trimethylnaphthalenes, including isomers such as 1,6,7-trimethylnaphthalene (B47812), have been detected in environmental samples, indicating their release from anthropogenic activities. For example, a study investigating the emissions from a medical waste incinerator detected 1,6,7-trimethylnaphthalene in both the stack gas and the surrounding ambient air unidel.edu.ng. The concentrations were found to be highest at the source and decreased with distance unidel.edu.ng.

The average monthly concentrations of total alkyl-naphthalenes at the incinerator source and at various receptor points are detailed in the table below.

Table 3: Average Monthly Concentrations of ΣAlkyl-naphthalene around a Medical Waste Incinerator
Sampling LocationAverage Concentration (ng/m³)Standard Deviation
Source (HWI_0)67.424.3
Receptor 1 (HWI_1)57.920.1
Receptor 2 (HWI_2)42.816.9
Receptor 3 (HWI_3)39.712.2
Receptor 4 (HWI_4)36.522.2
Receptor 5 (HWI_5)37.815.4

This interactive table presents the average monthly concentrations of total alkyl-naphthalenes at different locations around a medical waste incinerator, providing insights into the atmospheric distribution of these compounds from a point source.

Furthermore, research on the global marine atmosphere has also identified 1,6,7-trimethylnaphthalene as one of the particle-bound PAHs, indicating its widespread distribution in the environment copernicus.orgresearchgate.net.

Environmental Implications of Hydrophobic Nature of this compound

The environmental behavior of the chemical compound this compound is significantly influenced by its hydrophobic ("water-fearing") nature. This property, which describes its tendency to repel water, governs its distribution and persistence in various environmental compartments.

A key indicator of a substance's hydrophobicity is its octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow). For this compound, the computed XLogP3 value, a theoretical estimation of the log Kow, is 4.8 nih.gov. This high value indicates a strong affinity for lipids and organic matter over water.

Sorption to Soil and Sediment

Due to its hydrophobic character, this compound is expected to exhibit strong sorption to soil and sediment particles, particularly those with high organic carbon content. This process reduces its concentration in the water column and limits its mobility in aquatic and terrestrial systems. Research on other polycyclic aromatic hydrocarbons (PAHs) has demonstrated that sorption is a primary factor controlling their environmental fate.

Bioaccumulation Potential

Atmospheric Transport and Deposition

While less volatile than smaller PAHs, this compound can be subject to atmospheric transport. Its presence in the atmosphere would likely be associated with particulate matter due to its tendency to sorb onto organic surfaces. Deposition from the atmosphere, through wet and dry processes, can contribute to its presence in remote terrestrial and aquatic ecosystems.

Data on Environmental Fate of a Related Compound

While specific experimental data on the environmental fate of this compound is limited, data for a structurally similar compound, 1,6,7-trimethyl-1,2,3,4-tetrahydronaphthalene, provides some insight into potential environmental behavior. It is important to note that this is a different, though related, chemical.

PropertyPredicted ValueUnit
Fish Biotransformation Half-Life (Km)4.47days
Soil Adsorption Coefficient (Koc)2.19e+3L/kg
Biodegradation Half-Life8.32days
Bioconcentration Factor865L/kg
Atmospheric Hydroxylation Rate1.78e-11cm3/molecule*sec

Source: U.S. Environmental Protection Agency CompTox Chemicals Dashboard (for 1,6,7-Trimethyl-1,2,3,4-tetrahydronaphthalene) epa.gov

Pathways of Formation from Anthropogenic Sources (e.g., Incinerators)

The formation of this compound from anthropogenic sources, particularly from the incineration of waste, is a complex process that is not fully elucidated for this specific isomer. However, the general principles of polycyclic aromatic hydrocarbon (PAH) formation during combustion processes provide a framework for understanding its potential origins.

Incinerators are known sources of a wide array of pollutants, including various PAHs. These compounds can be formed through two primary mechanisms: incomplete combustion of organic materials and de novo synthesis.

Incomplete Combustion

During the incineration of municipal solid waste, which contains a heterogeneous mixture of organic materials such as plastics, paper, and wood, incomplete combustion can lead to the formation of smaller, less stable molecules and radicals. These fragments can then recombine to form more complex and stable aromatic structures, including naphthalene and its alkylated derivatives. The specific isomers of trimethylnaphthalene that are formed will depend on the composition of the waste stream and the precise conditions within the incinerator, such as temperature, residence time, and the availability of oxygen.

De Novo Synthesis

De novo synthesis is another pathway for the formation of PAHs in incinerators. This process involves the formation of these compounds from non-aromatic precursors at lower temperatures, typically in the post-combustion zone and on the surface of fly ash particles. The presence of chlorine in the waste stream can also influence the formation of chlorinated aromatic compounds, and it is plausible that it could also affect the formation pathways of non-chlorinated PAHs. For instance, studies have shown that naphthalene can be absorbed and chlorinated on fly ash from municipal incinerators . While this study focused on chlorination, it highlights the reactive environment on fly ash surfaces where various chemical transformations can occur.

The solid residues from incineration, such as bottom ash and fly ash, are known to contain a variety of toxic substances, including heavy metals and organic pollutants zerowasteeurope.euzerowaste.co.nz. The presence of different PAHs in these residues is well-documented, and it is likely that trimethylnaphthalene isomers, including this compound, are among the complex mixture of organic compounds found in these materials.

While direct evidence for the specific formation pathways of this compound in incinerators is scarce in publicly available literature, its presence in emissions and residues can be inferred from the known formation of other alkylated naphthalenes and PAHs during combustion processes. Further research, including detailed analysis of incinerator emissions and ash, would be necessary to definitively identify and quantify the formation of this compound from these sources.

Biological and Biodegradation Studies of 1,3,7 Trimethylnaphthalene

Biological Effects Research

Research specifically detailing the biological effects of 1,3,7-trimethylnaphthalene is notably limited in publicly available scientific literature. Toxicological profiles and extensive health effects studies tend to focus on the parent compound, naphthalene (B1677914), and to a lesser extent, its monomethylated forms (1-methylnaphthalene and 2-methylnaphthalene). nih.gov These studies on related compounds have identified the respiratory tract as a primary target for toxicity following inhalation. frontiersin.org For naphthalene itself, effects such as hemolytic anemia have been well-documented in humans, particularly in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency. itrcweb.org However, a direct correlation of these specific effects to this compound cannot be made without dedicated research.

Environmental Impact Assessment

Studies have identified trimethylnaphthalenes in soils contaminated by petroleum, where they are part of a complex mixture of hydrocarbons. ncl.ac.uk The environmental impact is assessed as part of the total PAH concentration, with alkylated naphthalenes being significant components of oil toxicity to aquatic organisms. The detection of this compound serves as a chemical marker for petrogenic contamination in environmental samples, including soil and water.

Biodegradation Susceptibility and Pathways

While specific metabolic pathways for this compound are not extensively detailed, the biodegradation of naphthalene and its alkylated derivatives has been well-studied and provides a strong model. Microorganisms, particularly bacteria, are the primary drivers of PAH degradation in the environment.

For alkylated naphthalenes, aerobic degradation pathways are typically initiated by a dioxygenase enzyme that hydroxylates one of the aromatic rings, leading to the formation of a cis-dihydrodiol. Subsequent enzymatic reactions lead to ring cleavage and funnel the resulting intermediates into the central carbon pathway. An alternative initial step can be the oxidation of a methyl group, which may serve as a detoxification pathway.

Under anaerobic conditions, the activation of the stable aromatic ring is more challenging. Proposed mechanisms for related compounds like methylnaphthalenes include the addition of fumarate (B1241708) to a methyl group or a direct carboxylation of the aromatic ring. Following this initial activation, the molecule is converted to a CoA-thioester, such as 2-naphthoyl-CoA, which then undergoes a series of reduction and ring-cleavage reactions. It is presumed that this compound would be susceptible to similar microbial degradation processes.

Isomer-Specific Biodegradation Patterns

The arrangement of methyl groups on the naphthalene core significantly influences the rate of microbial degradation. Research has shown that the biodegradability of alkylnaphthalenes with methyl substitutions at the β-position (like the 7-position in 1,3,7-TMN) is higher than that of isomers with α-substituents.

A study investigating the degradation of petroleum hydrocarbons by Shewanella putrefaciens provided specific data on the differential degradation of trimethylnaphthalene (TMN) isomers. The results indicated a clear preference for the α,β,β-TMN isomer (1,3,7-TMN) over the α,α,β-TMN isomers (a mix of 1,4,6-TMN and 1,3,5-TMN). This highlights that this compound is more susceptible to biodegradation under both aerobic and anaerobic conditions compared to other isomers.

Table 1: Biodegradation Ratios of Trimethylnaphthalene (TMN) Isomers by Shewanella putrefaciens

TMN Isomer ConfigurationSpecific IsomersAerobic Biodegradation Ratio (%)Anaerobic Biodegradation Ratio (%)
α,β,β-TMN1,3,7-TMN84.11 ± 0.1197.72 ± 0.01
α,α,β-TMN1,4,6-TMN + 1,3,5-TMN74.23 ± 0.0397.16 ± 0.02
Data sourced from Liu et al., 2024.

Alteration of Alkylated Naphthalene Isomers during Biodegradation

The differential degradation rates among isomers lead to systematic changes in the composition of alkylated PAHs as biodegradation proceeds. In contaminated sites, the relative concentrations of more rapidly degraded isomers, like this compound, will decrease faster than those of more recalcitrant isomers.

This alteration of isomer patterns serves as a valuable tool in environmental forensics. By analyzing the ratios of different C3-naphthalene isomers in a sample of weathered oil, scientists can infer the extent of biodegradation that has occurred. For example, a lower relative abundance of 1,3,7-TMN compared to other trimethylnaphthalene isomers in an environmental sample, relative to the source oil, would indicate that microbial degradation has taken place.

Predictive Studies for Biodegradation Rates

Computational and theoretical studies have been employed to predict the biodegradation potential of chemical compounds without extensive laboratory testing. For trimethylnaphthalenes, a theoretical investigation into the electronic properties of all isomers was conducted to find predictors for their biodegradation rates. nih.gov

The study calculated properties such as ionization potentials, electron affinities, and dipole polarizabilities using ab initio and Density Functional Theory (DFT) methods. nih.gov It was found that while the ionization potential varied little among the isomers, the averaged static dipole polarizabilities could be used as effective predictors for the rates of biodegradation. nih.gov This research suggests that the binding affinity between trimethylnaphthalene isomers and the active sites of bacterial enzymes is largely determined by dispersive and inductive effects, which are related to polarizability. nih.gov Such predictive models are valuable for assessing the environmental fate of the various isomers of trimethylnaphthalene found in complex environmental mixtures.

Table 2: Theoretical Properties of Trimethylnaphthalenes for Biodegradation Prediction

Calculated PropertyRelevance to BiodegradationFinding
Ionization Potential (IP)Relates to the ease of removing an electron.Varies little among TMN isomers. nih.gov
Averaged Static Dipole Polarizability (&lt;α&gt;)Relates to how the electron cloud is distorted by an electric field, influencing intermolecular forces.Can be used as a predictor for the rates of biodegradation of TMNs. nih.gov

Analytical Methodologies for 1,3,7 Trimethylnaphthalene

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of 1,3,7-trimethylnaphthalene from intricate mixtures. Different chromatographic methods offer varying degrees of resolution and sensitivity, tailored to specific analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of this compound. In this method, the volatile components of a sample are separated in a gas chromatograph before being detected by a mass spectrometer. The mass spectrometer provides detailed information about the mass-to-charge ratio of the separated compounds, allowing for precise identification.

The retention time in the gas chromatograph provides the initial identification, which is then confirmed by the unique mass spectrum of the compound. For this compound, the mass spectrum serves as a chemical fingerprint. The NIST WebBook provides mass spectral data for this compound, which can be used for library matching and confirmation. core.ac.uk

Quantitative analysis is typically performed by creating a calibration curve from standards of known concentrations. The peak area of this compound in the sample's chromatogram is then compared to this curve to determine its concentration.

Table 1: GC-MS Data for Trimethylnaphthalene Isomers

Compound Kovats Retention Index (Standard Non-polar)
This compound 1501, 1503
1,3,6-Trimethylnaphthalene 1454.3, 1521.3, 1477
1,3,5-Trimethylnaphthalene 1578

Capillary Gas Chromatography (CGC) for Isomer Analysis

Capillary Gas Chromatography (CGC) is a high-resolution technique particularly suited for the separation of closely related isomers, such as the various trimethylnaphthalenes. The use of long, narrow capillary columns provides a large number of theoretical plates, leading to excellent separation efficiency. This is critical because the physical and chemical properties of trimethylnaphthalene isomers can be very similar, making their separation challenging.

In the analysis of trimethylnaphthalenes in petroleum, for instance, capillary gas chromatography has been successfully employed to resolve different isomers. The choice of the stationary phase within the capillary column is crucial and is selected based on its ability to interact differently with the various isomers, thus affecting their elution times and enabling their separation.

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and isolation of compounds from complex mixtures. In the context of this compound, HPLC, particularly in a semipreparative mode, can be used to isolate this specific isomer from a complex matrix like a coal extract.

The separation in HPLC is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. By carefully selecting the stationary phase (e.g., reversed-phase C18) and the mobile phase composition, a high degree of separation can be achieved. Once isolated, the pure fraction of this compound can be subjected to further analysis, such as spectroscopic characterization, for unambiguous identification.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Polymer Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for the characterization of non-volatile materials like polymers. This method involves the thermal decomposition of the polymer in an inert atmosphere (pyrolysis), followed by the separation and identification of the resulting volatile fragments by GC-MS.

While not a direct analysis of this compound itself, Py-GC/MS can identify it as a pyrolysis product of a larger polymeric structure. The pattern of pyrolysis products, known as the pyrogram, is characteristic of the original polymer. The identification of this compound among the pyrolysates can provide valuable information about the chemical structure of the polymer, suggesting the presence of naphthalene-based moieties within the polymer backbone or as additives. The pyrolysis temperature is a critical parameter that influences the fragmentation pattern.

Online Thermochemolysis-GC/MS

Online thermochemolysis-GC/MS, often involving thermally assisted hydrolysis and methylation (THM), is an advanced analytical technique used to analyze complex organic matter. This method involves the simultaneous pyrolysis and chemical derivatization of the sample, which can release and modify specific structural units within a larger macromolecule.

In the context of complex natural organic matter, thermochemolysis with reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can assist in the thermal release of polycyclic aromatic hydrocarbons. This suggests that for materials where this compound might be chemically bound or part of a larger, non-volatile structure, online thermochemolysis-GC/MS could be a valuable tool for its detection and structural elucidation. The derivatization step can improve the volatility and chromatographic behavior of the released fragments, aiding in their identification by GC-MS.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound. This data is essential for its unambiguous identification and for understanding its chemical nature.

The mass spectrum of this compound obtained from GC-MS analysis shows a characteristic fragmentation pattern that is used for its identification. The molecular ion peak corresponds to its molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule, including the aromatic protons and the methyl protons. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum are unique to the 1,3,7-isomer and allow for its differentiation from other trimethylnaphthalene isomers.

Table 2: Spectroscopic Data for this compound

Technique Data Type Source Instrument
¹H NMR 1D Spectrum Varian A-60
Mass Spectrometry GC-MS VG70

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential for assigning the positions of hydrogen and carbon atoms within the naphthalene (B1677914) framework.

¹H-NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the naphthalene ring and the protons of the three methyl groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron density of the ring and the positions of the methyl substituents. The methyl proton signals typically appear in the upfield region of the spectrum.

¹³C-NMR Spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The spectrum would display unique signals for each carbon atom in a distinct chemical environment. This includes the substituted and unsubstituted carbons of the naphthalene core and the carbons of the three methyl groups.

While specific, experimentally verified NMR data for this compound is not widely available in public spectral databases, analysis of its isomers and related naphthalene compounds provides a basis for predicting the expected spectral features.

UV/Visible Spectroscopy

UV/Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly informative for compounds with conjugated π-electron systems, such as the naphthalene ring in this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its structure. Key absorptions would include:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the methyl groups, appearing just below 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring.

C-H Bending: Vibrations for the methyl groups and the aromatic C-H bonds would appear in the fingerprint region (below 1400 cm⁻¹).

Detailed experimental IR data for this specific compound is not available in major public databases.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₁₃H₁₄), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (approximately 170.25 g/mol ). nih.gov The fragmentation pattern would likely involve the loss of methyl groups (CH₃, mass = 15) or other rearrangements of the aromatic structure, leading to characteristic fragment ions. While PubChem indicates the existence of a GC-MS spectrum for this compound, the detailed fragmentation data is not publicly accessible. nih.gov Analysis of isomers like 1,6,7-trimethylnaphthalene (B47812) often shows a prominent molecular ion peak and a base peak resulting from the loss of a methyl group.

Future Directions and Emerging Research Areas for 1,3,7 Trimethylnaphthalene

Development of Novel Analytical Approaches

Future advancements in the analysis of 1,3,7-trimethylnaphthalene are anticipated to focus on enhancing sensitivity, specificity, and in-situ detection capabilities. While current methods like gas chromatography-mass spectrometry (GC-MS) are effective, there is a growing need for techniques that can provide more detailed information, especially in complex environmental matrices.

Emerging trends in analytical chemistry suggest a move towards more sophisticated and field-portable instrumentation. The development of immunosensing techniques, for instance, holds promise for the in-situ monitoring of polycyclic aromatic hydrocarbons (PAHs) in water sources. nih.gov These methods offer the potential for rapid and selective detection of specific isomers like this compound, which would be a significant advancement over current laboratory-based approaches.

Furthermore, advancements in extraction methodologies are crucial. Techniques such as solid-phase extraction (SPE) are being refined to improve the recovery of naphthalenes and their derivatives from various sample types, including geothermal fluids. researchgate.net The development of new sorbent materials and optimization of extraction protocols will be key to achieving lower detection limits and more accurate quantification of this compound in environmental and geochemical samples.

Table 1: Comparison of Current and Emerging Analytical Techniques for this compound

Technique Principle Advantages Future Research Focus
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio High resolution and sensitivity Miniaturization for field portability, development of more selective columns
Immunosensing Antibody-antigen recognition High specificity, potential for in-situ analysis Development of specific antibodies for this compound, integration with portable sensor platforms

Advanced Computational Modeling for Reactivity and Transformations

Computational chemistry and molecular modeling are poised to provide unprecedented insights into the reactivity and transformation pathways of this compound. While experimental studies provide valuable data, computational models can elucidate reaction mechanisms at a molecular level, predict properties, and guide further research.

Future computational studies will likely employ advanced quantum mechanical methods, such as density functional theory (DFT), to investigate the electronic structure and reactivity of this compound. nih.gov These models can be used to predict its behavior in various chemical and biological systems, including its potential for degradation and transformation in the environment. For instance, computational models can help in understanding the initial steps of microbial degradation by simulating the interaction of the molecule with bacterial enzymes.

Molecular dynamics simulations can also be employed to study the physical properties and behavior of this compound in different environments. osti.gov These simulations can provide information on its solubility, partitioning behavior, and transport in soil and water, which is crucial for understanding its environmental fate.

Refined Geochemical Proxies and Biomarker Interpretations

The use of this compound as a geochemical biomarker is a well-established application. However, future research will focus on refining its use as a proxy for thermal maturity and the source of organic matter in sedimentary basins. The distribution of trimethylnaphthalene isomers is known to be influenced by the thermal maturity of organic matter, with more stable isomers becoming more predominant with increasing maturity. medwinpublishers.com

Future studies will likely involve the analysis of a wider range of geological samples to establish more robust correlations between the abundance of this compound and other maturity parameters. High-resolution analytical techniques will enable more precise quantification of individual isomers, leading to more accurate maturity assessments.

Moreover, the ratio of 1,2,7-trimethylnaphthalene (B14753474) to this compound has been used to differentiate between different depositional environments. scielo.org.co Further research is needed to validate and refine these proxies in a variety of geological settings. This will involve integrating geochemical data with sedimentological and paleontological information to build a more complete picture of past environments.

Table 2: Geochemical Parameters Involving Trimethylnaphthalenes

Parameter Ratio Geochemical Significance
Trimethylnaphthalene Ratio (TNR-1) (2,3,6-TMN) / (1,3,5-TMN + 1,3,6-TMN + 1,4,6-TMN) Thermal maturity indicator
TDE-1 (1,2,7-TMN + 1,3,7-TMN + 1,2,5-TMN) / (Total TMNs) Indicator of depositional environment

Deeper Understanding of Environmental Cycling and Remediation Strategies

Understanding the environmental fate of this compound is crucial for assessing its potential impact and developing effective remediation strategies. As a polycyclic aromatic hydrocarbon, it is subject to various environmental processes, including volatilization, sorption, and biodegradation.

Future research will focus on elucidating the specific pathways of microbial degradation of this compound. While the general mechanisms of PAH biodegradation are known, the specific enzymes and metabolic pathways involved in the breakdown of this particular isomer are not yet fully understood. frontiersin.org Identifying the microorganisms capable of degrading this compound and the genes responsible for this process could lead to the development of more effective bioremediation strategies. cl-solutions.com

Bioremediation techniques such as biostimulation and bioaugmentation hold promise for the cleanup of sites contaminated with PAHs. nih.govnih.gov Future research will aim to optimize these techniques for the specific removal of trimethylnaphthalenes. This may involve the development of microbial consortia with enhanced degradation capabilities or the use of genetically engineered microorganisms.

Exploration of Advanced Materials Applications Informed by Fundamental Research

While the direct application of this compound in advanced materials is not yet established, fundamental research into its properties could inform the design of new materials. Naphthalene (B1677914) and its derivatives are known to be valuable building blocks in the synthesis of organic electronic materials. nih.govsigmaaldrich.com

The rigid, aromatic structure of the naphthalene core provides a basis for creating conjugated polymers with interesting electronic and optical properties. semanticscholar.orgmdpi.com These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). gatech.edu

Future research could explore the synthesis of polymers and other advanced materials incorporating the this compound moiety. The specific substitution pattern of the methyl groups could influence the packing of the molecules in the solid state, which in turn would affect the material's electronic properties. Computational modeling could be used to predict the properties of such materials and guide their synthesis. rsc.org While this area of research is still in its nascent stages, the unique structure of this compound makes it an intriguing candidate for exploration in the field of materials science.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 1,3,7-Trimethylnaphthalene in environmental or biological samples?

  • Methodological Answer : Gas chromatography (GC) with mass spectrometry (MS) is widely used. Optimal parameters include capillary columns like CP Sil 5 CB or DB-1 (50–60 m length, 0.25 mm internal diameter), helium carrier gas, and temperature ramps (e.g., 40°C to 260°C at 3–10°C/min). Retention indices and spectral libraries (e.g., NIST) aid identification . For reproducibility, ensure calibration with certified reference standards and validate against matrix-specific interferences .

Q. How should researchers design observational studies to assess human exposure to this compound?

  • Methodological Answer : Follow cohort or case-control frameworks with strict inclusion criteria:

  • Exposure routes: Inhalation, dermal, or oral (aligned with toxicokinetic pathways) .
  • Outcomes: Track systemic effects (respiratory, hepatic, renal) using biomarkers like stable hemoglobin adducts .
  • Confounders: Adjust for co-exposure to polycyclic aromatic hydrocarbons (PAHs) using multivariate regression .

Q. What literature screening strategies are recommended for compiling toxicological data on this compound?

  • Methodological Answer : Use systematic review protocols:

  • Step 1 : Search PubMed, TOXCENTER, and NTRL with Boolean strings (e.g., "naphthalene derivatives" AND "toxicokinetics") .
  • Step 2 : Apply inclusion criteria (Table B-1): species (human/animal), exposure routes, and health outcomes (e.g., hematological effects) .
  • Step 3 : Exclude non-peer-reviewed studies unless validated by ≥3 independent experts .

Advanced Research Questions

Q. How can contradictory findings in this compound toxicity studies be resolved?

  • Methodological Answer : Conduct a risk of bias assessment using standardized questionnaires (Tables C-6, C-7):

  • Key criteria : Exposure characterization accuracy, blinding, attrition rates, and dose randomization .
  • Tiered classification : Assign studies to high/medium/low bias tiers. Prioritize high-confidence studies (e.g., controlled exposure with mechanistic data) .
  • Meta-analysis : Use sensitivity analysis to weigh studies by bias tier and sample size .

Q. What experimental models are optimal for studying the metabolic activation of this compound?

  • Methodological Answer :

  • In vitro : Use human hepatocyte cultures or CYP450-enriched microsomes to identify cytochrome P450 isoforms (e.g., CYP1A1/2) responsible for oxidation .
  • In vivo : Employ transgenic rodent models (e.g., CYP2F2-knockout mice) to isolate metabolic pathways and quantify reactive intermediates (e.g., epoxides) .
  • Analytical validation : Monitor stable adducts (e.g., 1,2-naphthoquinone-albumin) via LC-MS/MS .

Q. How can environmental monitoring studies distinguish this compound from co-occurring PAHs?

  • Methodological Answer :

  • Sample preparation : Use solid-phase extraction (SPE) with activated carbon cartridges to isolate methylated naphthalenes .
  • Chromatographic separation : Optimize GC or HPLC conditions with polar-modified stationary phases (e.g., DB-FFAP) to resolve structural isomers .
  • Confirmatory analysis : Cross-validate with high-resolution MS (HRMS) and reference spectra from NIST .

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1,3,7-Trimethylnaphthalene
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.